molecular formula C22H19ClN4O3S B385651 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606955-40-2

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B385651
CAS No.: 606955-40-2
M. Wt: 454.9g/mol
InChI Key: IXYQZWSVTZEBOO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a cyclopentyl ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Dipyrido[1,2-a2,3-d]pyrimidin-5-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides and a base.

    Chlorophenyl Group Addition: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, preliminary studies indicate that this compound may have therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
  • 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its cyclopentyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and can lead to unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

606955-40-2

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H19ClN4O3S/c23-14-8-10-16(11-9-14)31(29,30)18-13-17-21(27(20(18)24)15-5-1-2-6-15)25-19-7-3-4-12-26(19)22(17)28/h3-4,7-13,15,24H,1-2,5-6H2

InChI Key

IXYQZWSVTZEBOO-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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